![molecular formula C8H16O3Si B14347222 Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate CAS No. 90288-79-2](/img/structure/B14347222.png)
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a trimethylsilyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The cyclopropane ring’s strain energy can also influence its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Contains dichloro substituents instead of the trimethylsilyl group.
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-: Features a different substitution pattern on the cyclopropane ring.
Uniqueness: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
90288-79-2 |
|---|---|
Formule moléculaire |
C8H16O3Si |
Poids moléculaire |
188.30 g/mol |
Nom IUPAC |
methyl 2-trimethylsilyloxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H16O3Si/c1-10-8(9)6-5-7(6)11-12(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
MENXOHLQSSRCTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC1O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
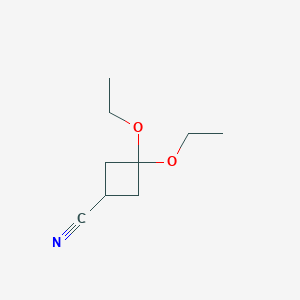

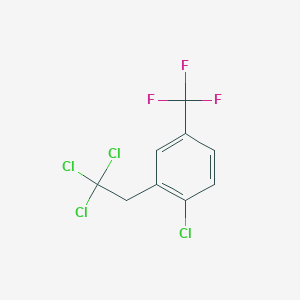
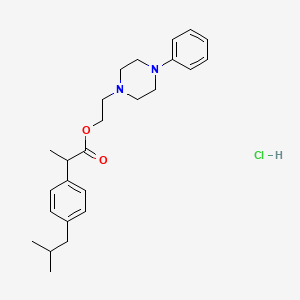
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
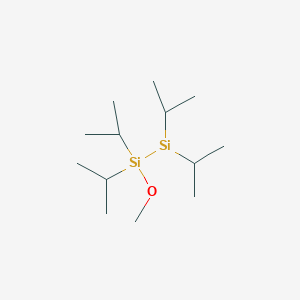
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
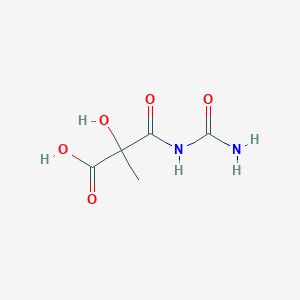
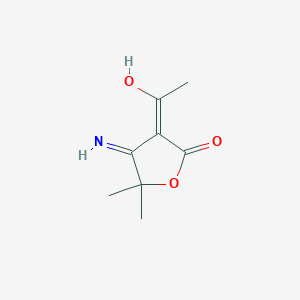
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
